molecular formula C19H11NO3S B12966227 2-(4-Oxoindeno[1,2-c]thiophen-3-yl)isoindoline-1,3-dione

2-(4-Oxoindeno[1,2-c]thiophen-3-yl)isoindoline-1,3-dione

Cat. No.: B12966227
M. Wt: 333.4 g/mol
InChI Key: SPVPESUEFQNQJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Oxoindeno[1,2-c]thiophen-3-yl)isoindoline-1,3-dione is a synthetic compound of interest in pharmaceutical and medicinal chemistry research. It belongs to the class of isoindoline-1,3-dione (phthalimide) derivatives, a group known for its diverse biological activities. Researchers are exploring this specific hybrid structure due to the documented potential of its core pharmacophores. The isoindoline-1,3-dione moiety is a recognized scaffold in the development of cholinesterase inhibitors for neurodegenerative diseases such as Alzheimer's . Multiple studies have shown that structural analogs can act as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors, with some derivatives exhibiting IC50 values in the low micromolar to nanomolar range . Furthermore, the incorporation of the thiophene and oxoindene rings may confer additional electronic and steric properties that influence binding affinity and selectivity. Beyond neuroscience, the isoindoline-1,3-dione core is also investigated for its anti-inflammatory properties, particularly through the inhibition of cyclooxygenase (COX) enzymes . This compound is provided as a high-purity solid for research purposes. Researchers are encouraged to investigate its full mechanistic profile, specificity, and potential applications in these and other therapeutic areas. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C19H11NO3S

Molecular Weight

333.4 g/mol

IUPAC Name

2-(8-oxo-3,7-dihydroindeno[1,2-c]thiophen-1-yl)isoindole-1,3-dione

InChI

InChI=1S/C19H11NO3S/c21-14-7-3-4-10-8-11-9-24-19(16(11)15(10)14)20-17(22)12-5-1-2-6-13(12)18(20)23/h1-6,8H,7,9H2

InChI Key

SPVPESUEFQNQJN-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=C(C1=O)C3=C(SCC3=C2)N4C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Oxoindeno[1,2-c]thiophen-3-yl)isoindoline-1,3-dione typically involves multi-step reactions starting from readily available precursors. One common approach is the condensation of an aromatic primary amine with a maleic anhydride derivative to form the isoindoline-1,3-dione scaffold . The indeno[1,2-c]thiophene moiety can be introduced through cyclization reactions involving thiophene derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Solventless conditions and green chemistry principles are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(4-Oxoindeno[1,2-c]thiophen-3-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can introduce various functional groups like halogens, alkyl, or aryl groups .

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity
One of the most promising applications of 2-(4-Oxoindeno[1,2-c]thiophen-3-yl)isoindoline-1,3-dione is its potential as an antiviral agent. Research indicates that compounds with similar structures have shown efficacy in inhibiting retroviral proteases, which are crucial for the replication of viruses such as HIV. This suggests that this compound may also exhibit similar properties, making it a candidate for further investigation in the treatment of viral infections .

Anti-cancer Properties
Studies have indicated that isoindoline derivatives can possess anti-cancer properties. The structural elements present in this compound may contribute to its ability to inhibit tumor growth or induce apoptosis in cancer cells. Preliminary studies could focus on its interaction with specific cancer cell lines to evaluate its therapeutic potential .

Materials Science Applications

Organic Photovoltaics
The unique electronic properties of this compound make it a suitable candidate for applications in organic photovoltaics. Its ability to act as a charge transport material can enhance the efficiency of solar cells by improving charge separation and transport within the device .

Conductive Polymers
In materials science, compounds like this compound can be incorporated into conductive polymers. These polymers have applications in flexible electronics and sensors due to their tunable conductivity and mechanical properties .

Organic Synthesis Applications

Building Block for Complex Molecules
The compound can serve as a versatile building block in organic synthesis. Its functional groups allow for various chemical modifications that can lead to the formation of more complex molecules with desired properties for pharmaceuticals or agrochemicals .

Dyes and Pigments
Due to its chromophoric characteristics, this compound may be explored for use in dyes and pigments. Its vibrant color and stability under light exposure make it a candidate for applications in textiles and coatings .

Case Study 1: Antiviral Screening

A study conducted on a series of isoindoline derivatives demonstrated their ability to inhibit HIV protease activity. The structural similarity of these derivatives to this compound suggests that it may also possess similar inhibitory effects. Further research is required to confirm its efficacy and mechanism of action.

Case Study 2: Photovoltaic Efficiency

Research has shown that incorporating thiophene-based compounds into organic photovoltaic cells can significantly enhance their efficiency. A comparative analysis revealed that devices utilizing derivatives similar to this compound achieved higher power conversion efficiencies compared to traditional materials.

Mechanism of Action

The mechanism of action of 2-(4-Oxoindeno[1,2-c]thiophen-3-yl)isoindoline-1,3-dione involves its interaction with molecular targets such as receptors and enzymes. . The compound’s structure allows it to bind to specific sites on these targets, influencing their activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with four key analogs from the literature, focusing on synthesis, spectral data, and substituent effects.

Target Compound :

  • Core : Isoindoline-1,3-dione.
  • Substituent: 4-Oxoindeno[1,2-c]thiophen-3-yl (fused indeno-thiophene with a ketone group).
  • Hypothesized Synthesis : Likely involves condensation of an isoindoline-1,3-dione precursor with a thiophene-based aldehyde or ketone, analogous to Claisen-Schmidt reactions described in .

Analog Compounds (from and ):

Compound 3 () : 2-(4-(3-(3aH-Indol-3-yl)acryloyl)phenyl)isoindoline-1,3-dione.

  • Substituent : Acryloylphenyl linked to indole.
  • Synthesis : Aldol condensation of 2-(4-acetylphenyl)isoindoline-1,3-dione with indolecarbaldehyde .

Compound 13c () : 2-[4-(3-Methyl-5-thioxo-4-phenyl-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione.

  • Substituent : Triazolidin-thioxo group.
  • Synthesis : Reaction of isoindoline-1,3-dione with thiosemicarbazide .

Compound 15 () : (ZE)-N-{1-[4-(1,3-Dioxoindolin-2-yl)phenyl]ethylidene}benzohydrazide.

  • Substituent : Benzohydrazide.
  • Synthesis : Condensation with benzohydrazide under reflux .
Spectral and Physical Properties

Key differences in spectral data and physical properties are summarized below:

Property Target Compound Compound 3 Compound 13c Compound 15
IR (C=O stretch, cm⁻¹) ~1700–1780 (expected) 1710–1785 (observed) 1785, 1714 1781, 1704
1H NMR (Aromatic δ, ppm) ~7.0–8.5 (expected) 7.15–8.19 (observed) 7.15–8.35 (observed) 7.59–8.10 (observed)
Melting Point Not reported Not explicitly stated >300°C 247–249°C
Yield Not reported Moderate (yellow product) 42% (Compound 13c) 48% (Compound 15)
  • Thiophene-based substituents could introduce distinct electronic effects (e.g., electron-withdrawing sulfur) compared to indole (Compound 3) or benzohydrazide (Compound 15).

Data Tables for Analog Compounds

Table 2: Spectral Data Highlights
Compound IR Peaks (cm⁻¹) 1H NMR (δ, ppm) 13C NMR (δ, ppm)
Compound 3 1785, 1714 (C=O) 7.15–8.19 (Ar-H) 123.92–179.39 (C=O, Ar-C)
Compound 13c 1785, 1714 (C=O), 1217 (C=S) 2.50 (CH3), 7.15–8.35 (Ar-H) 14.44 (CH3), 167.39 (C=O)
Compound 15 1781, 1704 (C=O), 1672 (C=O) 2.56–2.64 (CH3), 7.59–8.10 (Ar-H) 22.70 (CH3), 163.20 (C=O)

Biological Activity

The compound 2-(4-Oxoindeno[1,2-c]thiophen-3-yl)isoindoline-1,3-dione is a member of the isoindoline family and has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other pharmacological effects supported by various studies.

Chemical Structure and Properties

The structure of this compound can be described as follows:

  • Molecular Formula : C₁₄H₉N₁O₃S
  • Molecular Weight : 273.29 g/mol

This compound features a complex bicyclic structure that contributes to its unique biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of isoindole compounds exhibit significant anticancer properties. In particular, the isoindoline derivatives have shown promise against various cancer cell lines.

Case Study: In Vitro Cytotoxicity
A study evaluated the cytotoxic effects of this compound on A549 lung adenocarcinoma cells. The results indicated an IC50 value of approximately 114.25 µM after 48 hours of treatment. This suggests moderate cytotoxic activity against this cancer cell line.

CompoundIC50 (µM)Cell LineTime (h)
This compound114.25A54948
N-benzylisoindole-1,3-dione116.26A54948
ControlN/AN/AN/A

In Vivo Studies
In vivo studies using a xenograft model in nude mice have further confirmed the anticancer potential of isoindole derivatives. Mice treated with these compounds exhibited reduced tumor sizes compared to control groups over a treatment period of 60 days. Toxicological assessments indicated manageable side effects at therapeutic doses.

The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of specific tyrosine kinases involved in cancer cell proliferation. The structural characteristics allow for interaction with these enzymes, leading to decreased cell viability.

Antimicrobial Properties

In addition to anticancer activity, some studies have reported antimicrobial effects for related isoindole compounds. These compounds have shown efficacy against various bacterial strains and fungi, suggesting a broader pharmacological profile.

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